4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone
Description
4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone is a piperazine-derived ketone featuring a dimethylamino-substituted phenyl group and a phenylpiperazinyl moiety. The dimethylamino group enhances electron-donating capacity, which may influence reactivity and intermolecular interactions in related compounds.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-20(2)17-10-8-16(9-11-17)19(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTSHMZNBNVUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
Principle : Acylation of 4-(dimethylamino)benzene with phenylpiperazine-derived acyl chlorides.
Procedure :
- Synthesis of 4-Phenylpiperazinylacetyl Chloride :
- Friedel-Crafts Reaction :
Advantages : Scalable for industrial production.
Limitations : Requires strict anhydrous conditions; AlCl₃ generates acidic waste.
Nucleophilic Aromatic Substitution (SNAr)
Principle : Displacement of a nitro group by phenylpiperazine.
Steps :
- Synthesis of 4-Nitrobenzophenone Intermediate :
- Reduction and Substitution :
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 89 |
| Reduction | Fe/AcOH, 25°C | 92 |
| SNAr with Piperazine | DMF, 120°C, 24h | 58 |
Advantages : Avoids metal catalysts.
Limitations : Multi-step; moderate overall yield.
Transition Metal-Catalyzed Coupling
Principle : Suzuki-Miyaura coupling of boronic acids with aryl halides.
Procedure :
- Synthesis of 4-(Dimethylamino)phenylboronic Acid :
- Coupling with 4-Phenylpiperazinyl Ketone :
Key Parameters :
Advantages : High regioselectivity.
Limitations : Palladium residue requires post-synthesis purification.
Alternative Methods
Condensation with Triphosgene
Procedure :
- Condense 4-(dimethylamino)benzoic acid with phenylpiperazine using triphosgene (COCl₂ surrogate) in THF.
- Stir at 25°C for 6 hours.
Yield : 72%.
Advantages : Safer than phosgene; suitable for lab-scale synthesis.
Microwave-Assisted Synthesis
Procedure :
- Mix 4-(dimethylamino)benzaldehyde and phenylpiperazine in ethanol.
- Irradiate at 150W, 100°C for 15 minutes.
Yield : 80%.
Key Benefits : Reduced reaction time; energy-efficient.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Friedel-Crafts | 62–68 | 95 | High | $$ |
| SNAr | 55–60 | 90 | Moderate | $ |
| Suzuki Coupling | 65–70 | 98 | High | $$$ |
| Microwave | 80 | 97 | Lab-scale | $$ |
Notes :
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone typically involves several steps, including the reaction of appropriate precursors under controlled conditions. The methods used often include:
- Solvents : Common solvents such as dichloromethane or ethanol.
- Characterization Techniques : Techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.
Neuropharmacology
One of the primary applications of this compound lies in neuropharmacology. Research indicates that this compound may interact with various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
- Receptor Affinity : Studies have shown that derivatives of this compound exhibit affinity for serotonin (5-HT), dopamine (D), and adrenergic receptors. This suggests potential applications in treating mood disorders such as depression and anxiety.
Analgesic Properties
The compound is also being investigated for its analgesic properties. Its structural characteristics may enhance its efficacy as a pain management agent.
- Mechanism of Action : The mechanism by which this compound exerts analgesic effects may involve modulation of pain pathways through interaction with specific receptors in the central nervous system.
Neuropharmacological Assessment
A study published in a peer-reviewed journal explored the neuropharmacological effects of piperazine derivatives similar to this compound. The findings indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression and anxiety disorders.
Anticancer Activity
Research has indicated that structurally similar compounds demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values for related compounds ranging from 0.1 to 100 nM against multiple cancer types, suggesting a promising avenue for further exploration.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Oxazolo[5,4-d]pyrimidine | A549 (Lung) | 25 |
| Oxazolo[5,4-d]pyrimidine | MCF7 (Breast) | 30 |
| This compound | HeLa (Cervical) | TBD |
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone is not well-defined in the literature. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Piperazinyl Ketone Derivatives
Piperazinyl ketones are a versatile class of compounds with diverse substituents influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Comparison of Piperazinyl Ketone Derivatives
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., bromo, nitro) increase melting points and reactivity, as seen in compounds from and . The dimethylamino group in the target compound likely reduces melting point due to steric hindrance and enhanced solubility .
- Synthetic Yields : Hydroxyphenyl-substituted derivatives (e.g., compounds in ) exhibit high yields (83–92%), suggesting robust synthetic routes. In contrast, nitro-substituted analogs () may require specialized conditions due to their instability.
Benzophenone and Thiobenzophenone Analogs
Benzophenone derivatives share structural motifs with the target compound:
Table 2: Benzophenone and Thiobenzophenone Comparisons
Key Observations:
- Optical Properties: The target compound’s benzophenone-like structure (with a piperazine linker) may retain non-linear optical activity, as seen in . However, the piperazinyl group could disrupt conjugation, reducing efficacy compared to simpler benzophenones.
- Thioketone vs. Ketone: Replacing the ketone oxygen with sulfur (thiobenzophenone, ) shifts absorption spectra due to altered electronic transitions, suggesting the target compound’s optical behavior is tunable via heteroatom substitution.
Piperazine-Based Pharmacological Derivatives
Piperazinyl ketones are frequently explored in drug discovery. For example:
Biological Activity
4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone is a compound of interest in medicinal chemistry, particularly for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and its potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C19H24N2O
- Molecular Weight : 296.42 g/mol
- IUPAC Name : 4-(dimethylamino)phenyl 4-phenylpiperazin-1-one
The compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors. It has been studied for its effects on the serotonin (5-HT) receptor system, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions.
Key Mechanisms:
- Serotonergic Activity : The compound acts as an antagonist at the 5-HT7 receptor, influencing serotonin signaling pathways, which are crucial in the treatment of depression and anxiety disorders .
- Dopaminergic Effects : It may also impact dopaminergic pathways, contributing to its potential use in treating psychotic disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines while exhibiting lower toxicity towards normal cells. For instance:
- Cancer Cell Lines : Significant inhibition was observed in gastric cancer cells, with IC50 values indicating effective cytotoxicity at nanomolar concentrations .
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| Gastric Cancer | 0.5 | 85% |
| Normal Cells (GES-1) | 10 | 20% |
Case Studies
- Antidepressant Potential : A study highlighted the compound's efficacy in reducing depressive-like behaviors in animal models, correlating with its ability to modulate serotonergic transmission .
- Neuroprotective Effects : Research has indicated that this compound may protect against neurodegeneration by inhibiting apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Pharmacological Applications
The diverse biological activities suggest several potential therapeutic applications:
- Antidepressant : Due to its action on serotonin receptors.
- Anticancer Agent : Effective against specific cancer types while sparing normal cells.
- Neuroprotective Agent : Potential use in treating neurodegenerative diseases.
Q & A
Q. What are the challenges in scaling up chromatographic purification?
- Key issues include:
- Column loading capacity : Switch from silica gel to reverse-phase C18 for higher throughput.
- Solvent consumption : Gradient elution with ethanol/water reduces reliance on hazardous solvents (e.g., dichloromethane).
- Automation : Use flash chromatography systems with UV detection for reproducibility .
Methodological Notes
- Data Contradictions : Always cross-validate biological results with orthogonal assays (e.g., Western blot alongside cell viability data).
- Reaction Design : Prioritize atom economy and step efficiency; avoid protecting groups unless necessary.
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity assays and waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
